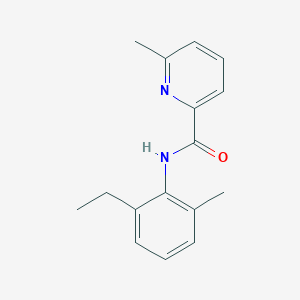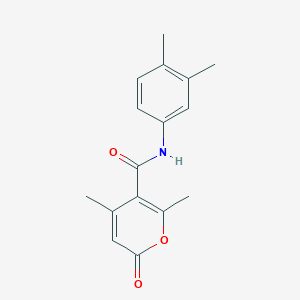![molecular formula C17H14N2O2 B7472348 1-[3-(4-Methylphthalazin-1-yl)oxyphenyl]ethanone](/img/structure/B7472348.png)
1-[3-(4-Methylphthalazin-1-yl)oxyphenyl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(4-Methylphthalazin-1-yl)oxyphenyl]ethanone, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This compound has gained significant attention in the scientific community due to its potential therapeutic applications in various neurological and psychiatric disorders.
Mécanisme D'action
1-[3-(4-Methylphthalazin-1-yl)oxyphenyl]ethanone acts as a selective antagonist of the mGluR5, a G protein-coupled receptor that is widely expressed in the central nervous system. The mGluR5 is involved in various physiological processes such as synaptic plasticity, learning, and memory. By blocking the activity of mGluR5, 1-[3-(4-Methylphthalazin-1-yl)oxyphenyl]ethanone modulates the release of glutamate and other neurotransmitters, leading to its therapeutic effects.
Biochemical and Physiological Effects:
1-[3-(4-Methylphthalazin-1-yl)oxyphenyl]ethanone has been shown to have various biochemical and physiological effects in animal models. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and maintenance of neurons. 1-[3-(4-Methylphthalazin-1-yl)oxyphenyl]ethanone has also been shown to decrease the levels of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), suggesting its anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
1-[3-(4-Methylphthalazin-1-yl)oxyphenyl]ethanone has several advantages for lab experiments. It is a selective antagonist of mGluR5, which allows for the specific modulation of this receptor without affecting other receptors. 1-[3-(4-Methylphthalazin-1-yl)oxyphenyl]ethanone is also relatively stable and can be easily administered to animal models. However, one limitation of 1-[3-(4-Methylphthalazin-1-yl)oxyphenyl]ethanone is its poor solubility in water, which can make it challenging to administer in certain experimental settings.
Orientations Futures
There are several future directions for the study of 1-[3-(4-Methylphthalazin-1-yl)oxyphenyl]ethanone. One potential area of research is the development of more potent and selective antagonists of mGluR5. Another area of research is the investigation of the therapeutic potential of 1-[3-(4-Methylphthalazin-1-yl)oxyphenyl]ethanone in other neurological and psychiatric disorders such as schizophrenia and bipolar disorder. Additionally, the use of 1-[3-(4-Methylphthalazin-1-yl)oxyphenyl]ethanone in combination with other drugs or therapies should be explored to maximize its therapeutic effects.
Méthodes De Synthèse
The synthesis of 1-[3-(4-Methylphthalazin-1-yl)oxyphenyl]ethanone involves the reaction of 4-methylphthalic anhydride with 3-hydroxyphenylacetic acid in the presence of a dehydrating agent such as thionyl chloride. The resulting intermediate is then reacted with potassium carbonate and 4-bromoanisole to obtain the final product, 1-[3-(4-Methylphthalazin-1-yl)oxyphenyl]ethanone.
Applications De Recherche Scientifique
1-[3-(4-Methylphthalazin-1-yl)oxyphenyl]ethanone has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models. 1-[3-(4-Methylphthalazin-1-yl)oxyphenyl]ethanone has also been studied for its potential use in the treatment of Fragile X syndrome, a genetic disorder that causes intellectual disability and behavioral problems. In addition, 1-[3-(4-Methylphthalazin-1-yl)oxyphenyl]ethanone has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease.
Propriétés
IUPAC Name |
1-[3-(4-methylphthalazin-1-yl)oxyphenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c1-11-15-8-3-4-9-16(15)17(19-18-11)21-14-7-5-6-13(10-14)12(2)20/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLYUUVYTQCSUMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C2=CC=CC=C12)OC3=CC=CC(=C3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(4-Methylphthalazin-1-yl)oxyphenyl]ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(dimethylamino)-2-oxoethyl]-2,4-dimethylbenzamide](/img/structure/B7472272.png)


![1-[4-[2-(Azetidin-1-yl)-2-oxoethyl]phenyl]pyrrolidin-2-one](/img/structure/B7472289.png)

![N-(2,6-dimethylphenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7472303.png)

![1-[4-(4-Methylphthalazin-1-yl)oxyphenyl]ethanone](/img/structure/B7472316.png)
![4-[2-(4-Methoxyphenyl)acetyl]piperazin-2-one](/img/structure/B7472324.png)
![N-[5-[(3,5-difluorophenyl)methyl]-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide](/img/structure/B7472326.png)
![N-[(1S)-1-(3-fluorophenyl)ethyl]pyrazine-2-carboxamide](/img/structure/B7472339.png)


